N'-benzylidenebenzenesulfonohydrazide

Description

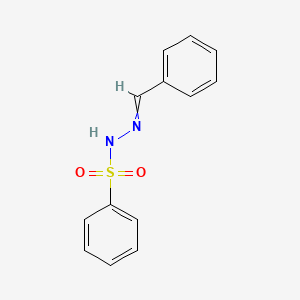

N’-Benzylidenebenzenesulfonohydrazide is an organic compound with the molecular formula C13H12N2O2S. It is a derivative of benzenesulfonohydrazide, where the hydrogen atom on the nitrogen is replaced by a benzylidene group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Properties

Molecular Formula |

C13H12N2O2S |

|---|---|

Molecular Weight |

260.31 g/mol |

IUPAC Name |

N-(benzylideneamino)benzenesulfonamide |

InChI |

InChI=1S/C13H12N2O2S/c16-18(17,13-9-5-2-6-10-13)15-14-11-12-7-3-1-4-8-12/h1-11,15H |

InChI Key |

YTWHIULHUQMATC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-Benzylidenebenzenesulfonohydrazide can be synthesized through the condensation reaction between benzenesulfonohydrazide and benzaldehyde. The reaction typically occurs in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of N’-benzylidenebenzenesulfonohydrazide follows a similar route but on a larger scale. The reactants are mixed in a large reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then isolated and purified using techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

N’-Benzylidenebenzenesulfonohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivative.

Substitution: The benzylidene group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts or specific reagents, such as halogens or organometallic compounds.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Hydrazine derivatives.

Substitution: Various substituted benzylidene derivatives.

Scientific Research Applications

Synthesis of Hydrazones

Formation of Hydrazones:

N'-benzylidenebenzenesulfonohydrazide can react with carbonyl compounds such as aldehydes and ketones to form hydrazone derivatives. This reaction is crucial in organic synthesis as it provides a pathway to synthesize complex molecules that may have biological activity or serve as intermediates in further chemical transformations .

Medicinal Chemistry

Antimicrobial Activity:

Research has indicated that derivatives of this compound exhibit antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antibacterial agents. For instance, specific modifications to the hydrazone structure have led to enhanced activity against resistant strains of bacteria .

Anticancer Properties:

There is growing interest in the anticancer potential of this compound derivatives. Some studies suggest that these compounds can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. This has been demonstrated in vitro using various cancer cell lines, highlighting the need for further exploration into their therapeutic efficacy and safety profiles .

Material Science

Polymer Chemistry:

this compound has been utilized as a cross-linking agent in polymer chemistry. Its ability to form stable bonds with polymer chains enhances the mechanical properties and thermal stability of the resulting materials. This application is particularly relevant in developing high-performance polymers for industrial applications .

Analytical Chemistry

Chromatographic Applications:

The compound has been employed as a reagent in chromatographic techniques for the analysis of carbonyl compounds. Its reactivity allows for the derivatization of these compounds, facilitating their detection and quantification in complex mixtures. This application is vital in environmental monitoring and food safety analysis .

Case Study 1: Antimicrobial Screening

A study conducted on various derivatives of this compound evaluated their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed that specific derivatives exhibited significant inhibition zones compared to control groups, indicating their potential as new antimicrobial agents.

Case Study 2: Anticancer Activity

In vitro studies on human breast cancer cell lines treated with this compound revealed a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed that these compounds induced apoptosis, suggesting a mechanism through which they could be developed into therapeutic agents for cancer treatment.

Mechanism of Action

The mechanism of action of N’-benzylidenebenzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction can disrupt various cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Benzenesulfonohydrazide: The parent compound, which lacks the benzylidene group.

Benzaldehyde: A precursor used in the synthesis of N’-benzylidenebenzenesulfonohydrazide.

Sulfonylhydrazones: A class of compounds with similar structural features.

Uniqueness

N’-Benzylidenebenzenesulfonohydrazide is unique due to the presence of the benzylidene group, which imparts distinct chemical and biological properties

Biological Activity

N'-Benzylidenebenzenesulfonohydrazide is a compound belonging to the class of hydrazones, which has garnered attention due to its diverse biological activities. This article provides a detailed overview of the synthesis, biological properties, and potential applications of this compound, supported by case studies and research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the condensation reaction between benzaldehyde and benzenesulfonohydrazide. This reaction can be optimized using various methods such as microwave irradiation to enhance yield and purity. Analytical techniques such as NMR (Nuclear Magnetic Resonance) and FTIR (Fourier Transform Infrared Spectroscopy) are employed to confirm the structure of the synthesized compound.

2. Biological Activities

This compound exhibits a range of biological activities, which can be summarized as follows:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The effectiveness is often measured using the well diffusion method or MIC (Minimum Inhibitory Concentration) assays .

- Antifungal Activity : Research indicates that this compound demonstrates antifungal properties, inhibiting the growth of fungi such as Candida albicans. This activity is crucial for developing treatments against fungal infections .

- Antioxidant Properties : The compound has shown promising results in scavenging free radicals, which suggests potential applications in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : In vitro studies have indicated that this hydrazone can inhibit inflammatory mediators, making it a candidate for further research in anti-inflammatory therapies .

Table 1: Summary of Biological Activities

| Activity Type | Test Organism/Model | Method Used | Result |

|---|---|---|---|

| Antibacterial | E. coli, S. aureus | Well diffusion | Significant inhibition observed |

| Antifungal | C. albicans | MIC assay | Effective growth inhibition |

| Antioxidant | DPPH radical scavenging | In vitro assay | High scavenging activity |

| Anti-inflammatory | RAW 264.7 macrophages | NO production assay | Reduced NO production |

Case Study: Antimicrobial Efficacy

In a study conducted by Murtaza et al., various derivatives of sulfonyl hydrazides were synthesized and tested for their antimicrobial efficacy. This compound was among those compounds that exhibited notable antibacterial activity against clinical isolates of bacteria, indicating its potential as a therapeutic agent in infectious diseases .

Case Study: Antioxidant Activity

A systematic review highlighted the antioxidant properties of hydrazones, including this compound. The compound was shown to effectively reduce oxidative stress markers in cellular models, suggesting its utility in formulations aimed at combating oxidative damage .

4. Conclusion and Future Directions

This compound represents a promising candidate for further pharmacological exploration due to its diverse biological activities. Future research should focus on:

- Mechanistic Studies : Understanding the molecular mechanisms underlying its biological effects.

- In Vivo Studies : Evaluating the safety and efficacy in animal models to support clinical applications.

- Formulation Development : Exploring its potential in drug formulation for targeted delivery systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.